molecular formula C17H13NO4 B178802 N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-94-2

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B178802
CAS RN: 1846-94-2
M. Wt: 295.29 g/mol
InChI Key: UVIDYPCYACCLOZ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as X-ray diffraction (XRD) analysis . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide was determined by X-ray diffraction (XRD) analysis. Reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .

Scientific Research Applications

Crystal Structure and Conformation

A study by Reis et al. (2013) explored the crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, which has a closely related structure to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. This research revealed the compound's anti-rotamer conformation and the positional relationships of its atoms, providing insights into its molecular structure and potential interactions (Reis et al., 2013).

Structural Characterization of Derivatives

Gomes et al. (2015) investigated the structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including details about their planarity and conformation. This research is relevant to understanding the molecular geometry of similar compounds (Gomes et al., 2015).

Antibacterial Effects of Derivatives

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and evaluated their antibacterial activity. This study provides insights into the potential antibacterial applications of these compounds (Behrami & Dobroshi, 2019).

Synthesis and Biological Evaluation

Ramaganesh et al. (2010) focused on synthesizing and evaluating the biological properties of a series of compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The study highlighted the importance of structural characterization for understanding biological activity (Ramaganesh et al., 2010).

Molecular and Supramolecular Structures

Research by Reis et al. (2014) provided detailed structural characterization, including X-ray analysis, of novel 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamides. This study adds to the understanding of the molecular and supramolecular structures of compounds related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (Reis et al., 2014).

Potential for Antibacterial and Antioxidant Applications

Chitreddy and Shanmugam (2017) synthesized novel 4H-chromene-3-carboxamide derivatives, including compounds related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and investigated their antibacterial and antioxidant activities. This research suggests potential applications in these areas (Chitreddy & Shanmugam, 2017).

Chemosensor Applications

Meng et al. (2018) developed a fluorescence chemosensor based on a derivative of 2-oxo-2H-chromene-3-carboxamide, showing potential applications in detecting ions like Cu2+ and H2PO4−. This study indicates the usefulness of these compounds in chemical sensing (Meng et al., 2018).

Safety And Hazards

The safety data sheet for 4-Methoxyphenol, a similar compound, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)22-17(14)20/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIDYPCYACCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353566
Record name N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS RN

1846-94-2
Record name N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-METHOXYPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PS Thacker, M Alvala, M Arifuddin, A Angeli… - Bioorganic …, 2019 - Elsevier
A series of novel 7-hydroxycoumarin-3-carboxamides was synthesized by the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines. The …
Number of citations: 26 www.sciencedirect.com
Y Yamaguchi, N Nishizono, K Oda - Biological and Pharmaceutical …, 2020 - jstage.jst.go.jp
Aromatase inhibitors are effective for the treatment of diseases such as breast cancer, which has led to an increase in their demand. However, only a limited number of aromatase …
Number of citations: 1 www.jstage.jst.go.jp
N Yadav, AT Paul - Medicinal Chemistry Research, 2023 - Springer
A series of coumarin-3-carboxamide analogues has been designed, synthesized and assessed for their ability to inhibit pancreatic lipase (PL). Amongst all the synthesized analogues …
Number of citations: 0 link.springer.com
J Zhang, Y Tan, G Li, L Chen, M Nie, Z Wang, H Ji - Molecules, 2021 - mdpi.com
Coumarins possesses immeasurable antitumor potential with minimum side effects depending on the substitutions on the basic nucleus, which exhibits great prospects for antitumor …
Number of citations: 26 www.mdpi.com
JJ Jennings, CP Bhatt, AK Franz - The Journal of Organic …, 2016 - ACS Publications
New methodology has been developed for the Lewis acid catalyzed synthesis of malonamides. First, the scandium(III)-catalyzed addition of diverse nucleophiles (eg, indoles, N,N-…
Number of citations: 16 pubs.acs.org
U Salar, KM Khan, MI Fakhri, S Hussain… - Medicinal …, 2018 - ingentaconnect.com
Background: Despite the availability of a variety of antibacterial agents, re-emergence of pathogenic bacteria is still a serious medical concern. So, identification of new, safer, and …
Number of citations: 9 www.ingentaconnect.com
JJ Jennings - 2020 - search.proquest.com
Catalysis is an important area of study within organic chemistry, leading to a better understanding of and control over synthetic reactions. This dissertation will discuss the development …
Number of citations: 0 search.proquest.com

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